phosphane CAS No. 193895-00-0](/img/structure/B12559053.png)
[3-(1H-Inden-3-yl)propyl](diphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Inden-3-yl)propylphosphane: is a complex organic compound that features a phosphane group bonded to a propyl chain, which is further connected to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Inden-3-yl)propylphosphane typically involves the following steps:
Preparation of Indene Derivative: The starting material, indene, is first functionalized to introduce a propyl chain at the 3-position. This can be achieved through a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of Phosphane Group: The propylated indene is then reacted with diphenylphosphine in the presence of a base such as sodium hydride. This step involves the nucleophilic substitution of the halide group by the diphenylphosphine, resulting in the formation of 3-(1H-Inden-3-yl)propylphosphane.
Industrial Production Methods
Industrial production of 3-(1H-Inden-3-yl)propylphosphane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-(1H-Inden-3-yl)propylphosphane can undergo oxidation reactions, typically forming phosphine oxides. Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: The compound can be reduced to form phosphine derivatives, often using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups. This is often achieved using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphane compounds.
Scientific Research Applications
3-(1H-Inden-3-yl)propylphosphane: has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the synthesis of advanced materials and as a precursor for other specialized chemicals.
Mechanism of Action
The mechanism by which 3-(1H-Inden-3-yl)propylphosphane exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the phosphane ligand.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphane ligand with three phenyl groups.
Diphenylphosphine: A simpler phosphane with two phenyl groups.
Indenylphosphane: A phosphane ligand with an indene moiety.
Comparison
Uniqueness: 3-(1H-Inden-3-yl)propylphosphane is unique due to the presence of both an indene moiety and a propyl chain, which can influence its steric and electronic properties.
Applications: While triphenylphosphine and diphenylphosphine are commonly used in coordination chemistry, 3-(1H-Inden-3-yl)propylphosphane offers additional versatility due to its unique structure, making it suitable for specialized applications in catalysis and material science.
Properties
CAS No. |
193895-00-0 |
|---|---|
Molecular Formula |
C24H23P |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-(3H-inden-1-yl)propyl-diphenylphosphane |
InChI |
InChI=1S/C24H23P/c1-3-12-22(13-4-1)25(23-14-5-2-6-15-23)19-9-11-21-18-17-20-10-7-8-16-24(20)21/h1-8,10,12-16,18H,9,11,17,19H2 |
InChI Key |
HEVZFCPHWUPZIB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)CCCP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


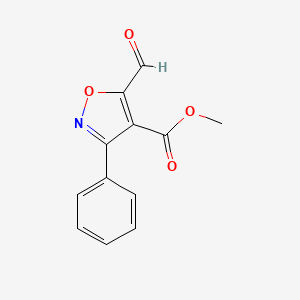
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)
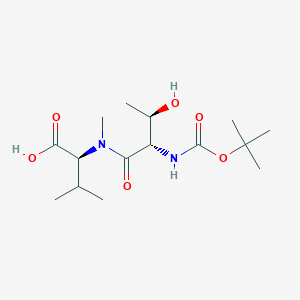


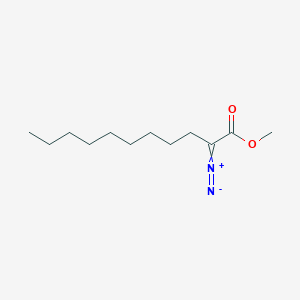
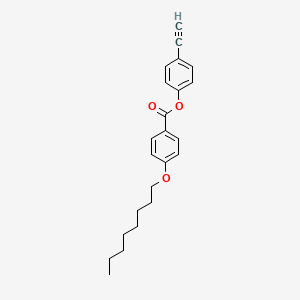
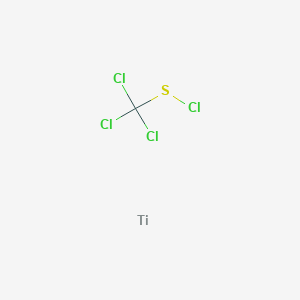

![Ethyl [benzamido(phenyl)methyl]carbamate](/img/structure/B12559017.png)
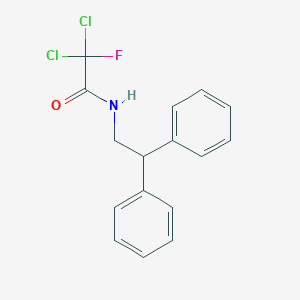
![9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo-](/img/structure/B12559042.png)
![2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]-](/img/structure/B12559044.png)
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
